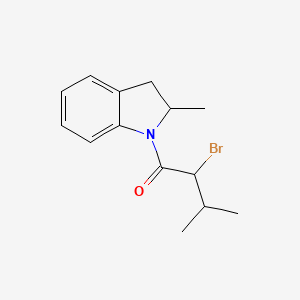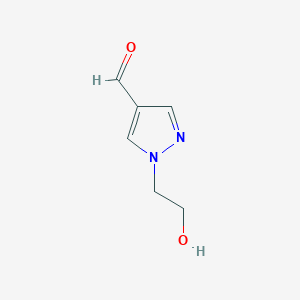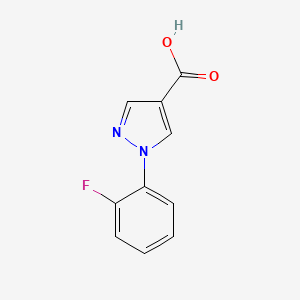
6-Nitro-1H-indazol-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-nitro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring
Aplicaciones Científicas De Investigación
Methyl 6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active indazole derivatives with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
Target of Action
Methyl 6-nitro-1H-indazole-4-carboxylate is a complex compound with potential medicinal applications. Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) and modulate their activity . This modulation could result in changes to cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-nitro-1H-indazole-4-carboxylate are likely related to cell cycle regulation and cell volume control, given the known targets of similar indazole derivatives . The downstream effects of these changes could potentially include altered cell proliferation and cell size .
Result of Action
Given the potential targets of similar indazole derivatives, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature for optimal stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1H-indazole-4-carboxylate typically involves the nitration of methyl 1H-indazole-4-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of methyl 6-nitro-1H-indazole-4-carboxylate may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. After the nitration reaction, the product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Types of Reactions:
Reduction: Methyl 6-nitro-1H-indazole-4-carboxylate can undergo reduction reactions to form the corresponding amino derivative. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants such as tin(II) chloride.
Substitution: The nitro group in methyl 6-nitro-1H-indazole-4-carboxylate can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used for these transformations.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products:
Reduction: Methyl 6-amino-1H-indazole-4-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- Methyl 1H-indazole-4-carboxylate
- Methyl 6-amino-1H-indazole-4-carboxylate
- Methyl 6-chloro-1H-indazole-4-carboxylate
Comparison: Methyl 6-nitro-1H-indazole-4-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its amino and chloro analogs, the nitro compound is more prone to reduction and nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
methyl 6-nitro-1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)6-2-5(12(14)15)3-8-7(6)4-10-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSKHUYDHPZKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646144 |
Source


|
| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-55-8 |
Source


|
| Record name | 1H-Indazole-4-carboxylic acid, 6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-nitro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)



![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)


